2-Methoxy-4-nitroazobenzene

Description

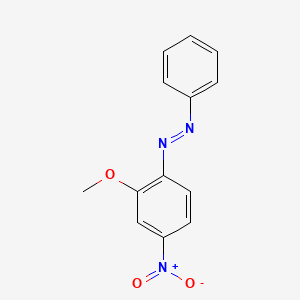

2-Methoxy-4-nitroazobenzene is an azo compound characterized by a methoxy (–OCH₃) group at the 2-position and a nitro (–NO₂) group at the 4-position of the benzene ring. It is structurally significant in both biological and materials science. In biological contexts, it is a metabolite of 2-methoxy-4-aminoazobenzene and acts as a selective inducer of cytochrome P450IA2 (CYP1A2) in rats, influencing enzyme activity . In materials science, its derivatives serve as chromophores in nonlinear optical (NLO) applications due to their polarizable azo linkages and electron-withdrawing nitro groups, enabling high hyperpolarizability and polar order in thin films .

Properties

CAS No. |

64042-15-5 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-methoxy-4-nitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C13H11N3O3/c1-19-13-9-11(16(17)18)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

KTFBYPAJVPDRGB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2 |

Synonyms |

3-methoxy-4-nitroazobenzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Based Analogs

(a) 4-Dimethylaminoazobenzene

- Structure: Contains a dimethylamino (–N(CH₃)₂) group instead of methoxy–nitro substituents.

- Properties: Known carcinogenicity and incompatibility with oxidizing agents and strong acids (e.g., HCl, H₂SO₄) necessitate stringent handling protocols .

- Applications : Historically used as a dye but phased out due to toxicity. Contrasts with 2-methoxy-4-nitroazobenzene, which is studied for enzyme induction and NLO applications .

(b) 4’-(Dimethylamino)-2-methoxy-4-nitroazobenzene

- Structure: Adds a dimethylamino group to the para position of the second benzene ring.

- NLO Performance : Exhibits a high d₃₃/d₃₁ ratio (~3.2–3.9), indicating strong polar order in single-chromophore films. Blends with other chromophores (e.g., 34+36) show reduced ratios (2.0–2.2), highlighting the importance of structural purity for optimal NLO activity .

Nitro- and Methoxy-Substituted Derivatives

(a) 2-Methoxy-4-nitroaniline

- Structure : Replaces the azo (–N=N–) group with an amine (–NH₂).

- Applications : Intermediate in dye synthesis and pharmaceuticals. Lacks the optical properties of azo compounds but shares reactivity due to nitro and methoxy groups .

(b) 4-Methoxy-2-nitrobenzoic Acid

- Structure : Carboxylic acid (–COOH) substituent at the 1-position.

- Properties : Molecular weight 197.14 g/mol, mp 191–194°C .

- Applications: Used in organic synthesis and as a reagent. Polar functional groups enhance solubility compared to non-polar azo analogs .

(c) 3-Methoxy-4-nitrobenzoic Acid

- Structure : Positional isomer with nitro and methoxy groups at 3- and 4-positions.

- Applications: Research applications in drug impurity reference standards.

Ether and Ester Derivatives

(a) 1-(2-Methoxyethoxy)-4-nitrobenzene

- Structure : Incorporates a methoxyethoxy (–OCH₂CH₂OCH₃) chain.

- Properties : Adopts a synclinal conformation, stabilized by C–H···O hydrogen bonds. Intermediate for dyes and drugs, with enhanced solubility due to the ether chain .

(b) Methyl 5-methoxy-2-nitrobenzoate

Key Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | CAS RN | Key Groups | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Not reported | Not provided | Azo, –NO₂, –OCH₃ | Not available |

| 4-Dimethylaminoazobenzene | 225.27 | 60-11-7 | Azo, –N(CH₃)₂ | 117–119 |

| 4-Methoxy-2-nitrobenzoic acid | 197.14 | 33844-21-2 | –COOH, –NO₂, –OCH₃ | 191–194 |

| 3-Methoxy-4-nitrobenzoic acid | 197.14 | 89-41-8 | –COOH, –NO₂, –OCH₃ | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.